2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ambiguous regioisomer identity and supply gaps disrupt pyrrolotriazinone-based research. 2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS 159326-75-7) resolves this as a precisely defined building block with a versatile 2-NH₂ functional handle. • Enables efficient diversification into kinase inhibitor (PI3Kδ, IGF-1R, EGFR) and antiviral scaffolds • High aqueous solubility (predicted 489,100 mg/L) facilitates HTS-ready assay preparation • Consistent purity profiles support reproducible SAR and metabolic stability studies

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 159326-75-7
Cat. No. B132219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
CAS159326-75-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)N=C(N2)N
InChIInChI=1S/C6H6N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H3,7,8,9,11)
InChIKeyGOZHMTPUHBNEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: Chemical Identity & Procurement


2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS 159326-75-7) is a heterocyclic compound featuring a fused pyrrole‑1,2,4‑triazinone ring system with a 2‑amino substituent . The core pyrrolo[2,1‑f][1,2,4]triazine scaffold is recognized as a privileged structure in medicinal chemistry, serving as a template for kinase inhibitors (e.g., PI3Kδ, IGF‑1R, EGFR) and antiviral agents [1][2]. This compound is primarily utilized as a versatile synthetic building block in the preparation of pharmaceuticals and agrochemicals .

Synthetic handle2-Amino group enables diverse functionalization (acylation, diazotization, annulation)
Scaffold typePyrrolo[2,1-f][1,2,4]triazinone core for kinase inhibitor and antiviral agent synthesis
Solubility profilePredicted high aqueous solubility supports high-throughput screening formulation

2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: Why Generic Substitution Fails


The pyrrolo[2,1‑f][1,2,4]triazinone scaffold is highly sensitive to substitution patterns. The 2‑amino group in CAS 159326‑75‑7 dramatically alters key physicochemical properties—including hydrogen‑bonding capacity, polarity, and solubility—compared to the unsubstituted parent (CAS 159326‑71‑3) or alternative regioisomers (e.g., 6‑amino derivatives) . These differences directly impact synthetic reactivity, downstream functionalization efficiency, and, in drug discovery contexts, target engagement and metabolic stability [1]. Procurement of a generic “pyrrolotriazinone” without the precise 2‑amino substitution risks failed reactions, inconsistent biological data, and wasted resources.

Substitution pattern sensitivityThe 2-amino group dramatically alters H-bonding, polarity, and solubility compared to unsubstituted or 6-amino analogs, which may shift synthetic reactivity and functionalization outcomes.
Physicochemical mismatchDifferences in logP and TPSA may affect passive permeability and target engagement in SAR studies; direct replacement without re-validation risks inconsistent biological data.
Quality & storage variabilityPurity specifications and storage conditions (refrigerated vs. room temperature) differ between analogs, potentially compromising compound integrity and batch-to-batch reproducibility.

2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one vs. Structural Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity

Introduction of the 2-amino group increases the topological polar surface area (TPSA) from 55.9 Ų (parent, CAS 159326‑71‑3) to 72.0 Ų, representing a 29% increase [1]. The number of hydrogen bond donors rises from 1 to 3, and hydrogen bond acceptors from 4 to 5 . These changes enhance aqueous solubility and modulate passive membrane permeability, making the 2‑amino derivative a distinct chemical entity for structure‑activity relationship (SAR) studies.

TPSA Increase
Calculated
72.0 Ų vs. 55.9 Ų
+29%
Enhances hydrogen-bonding capacity and polarity, shifting ADME-relevant properties.
ACD/Labs prediction; experimental LogD recommended.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Improved Aqueous Solubility

The 2‑amino substituent reduces the calculated logP (octanol‑water partition coefficient) from +0.54 (parent) to -0.92 (2‑amino derivative), a shift of -1.46 log units [1]. This corresponds to a predicted water solubility of 489,100 mg/L for the 2‑amino compound, which is substantially higher than that of the more lipophilic parent scaffold .

logP Shift
Calculated
−0.92 vs. +0.54
Δ −1.46
Indicates substantially higher aqueous solubility, supporting in vitro assay formulation.
Predicted water solubility 489,100 mg/L; confirm experimentally.
Drug Formulation Preclinical Development Physicochemical Optimization

Versatile Amino-Functionalized Building Block

The 2‑amino group serves as a reactive handle for diverse transformations, including diazotization, acylation, and copper‑promoted annulation reactions. In a tandem copper(II)‑promoted synthesis of 2‑substituted pyrrolo[2,1‑f][1,2,4]triazin‑4(3H)‑ones, electron‑donating groups (such as the 2‑amino group) on the pyrrole‑amide precursor accelerate the reaction, enabling efficient construction of the privileged scaffold [1]. In contrast, the unsubstituted parent compound lacks this versatile amino handle, limiting its direct functionalization potential.

2-Amino Reactivity
Class-level inference
Cu(II)-promoted annulation, acylation, diazotization pathways enabled
Provides orthogonal functionalization not available with the unsubstituted parent scaffold.
Supported by Tetrahedron 2013; verify in target synthesis.
Organic Synthesis Medicinal Chemistry Building Block Procurement

Purity and Storage Specifications

Reputable vendors supply CAS 159326‑75‑7 with a purity specification of ≥95% and recommend storage at 2‑7°C under refrigeration to maintain stability [1]. In contrast, generic pyrrolotriazinone analogs (e.g., CAS 159326‑71‑3) are often offered at 97‑98% purity but with variable storage recommendations (some vendors recommend room temperature storage for the parent) . These differences in purity thresholds and storage requirements directly impact experimental reproducibility and long‑term compound integrity.

QC Profile
Data to verify
≥95% purity, 2–7°C vs. 97–98%, RT
Storage and purity differences may affect long-term integrity and experimental reproducibility.
Vendor specifications; confirm with lot-specific COA.
Quality Control Procurement Specifications Reproducibility

2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: Research and Industrial Applications


Kinase Inhibitor Library Synthesis

The 2‑amino group serves as a versatile synthetic handle for generating diverse 2‑substituted pyrrolotriazinone analogs, which are privileged scaffolds for kinase inhibition (e.g., PI3Kδ, IGF‑1R, EGFR) [1]. The enhanced aqueous solubility (predicted 489,100 mg/L) facilitates high‑throughput screening and in vitro assay preparation .

Nucleoside Analog Building Block

The pyrrolo[2,1‑f][1,2,4]triazine core is present in clinically relevant antiviral agents such as remdesivir [2]. The 2‑amino derivative provides a functionalized entry point for synthesizing novel nucleoside analogs with potential activity against RNA viruses.

Crop Protection Agent Synthesis

As a versatile heterocyclic building block , CAS 159326‑75‑7 can be employed in the synthesis of agrochemical leads. The ability to further functionalize the 2‑amino group enables rapid exploration of chemical space for herbicidal or fungicidal activity.

Chemical Probe Synthesis

The distinct physicochemical profile (logP = -0.92, TPSA = 72 Ų) makes this compound an ideal starting point for designing chemical probes with favorable solubility and permeability characteristics . Its amino group can be conjugated to biotin or fluorescent tags for target identification studies.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2-Amino handle enables diverse 2-substituted analogs
Synthetic efficiency and purity of generated library
Nucleoside analog synthesis
Pyrrolotriazine core for antiviral nucleoside construction
Antiviral activity and selectivity in cell-based assays
Agrochemical lead discovery
Versatile heterocycle for herbicidal/fungicidal scaffold
Field efficacy and environmental stability
Chemical probe design
Favorable solubility and permeability profile for probe conjugation
Target engagement and selectivity in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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